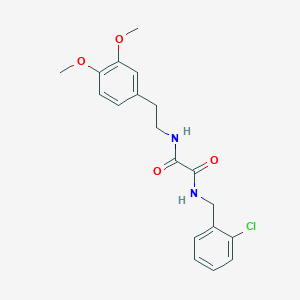
6-Cyclopropyl-N-(3,5-dichlorophenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-(3,5-dichlorophenyl)pyrimidine-4-carboxamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'CCT007093' and is a potent inhibitor of protein kinase CK2. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Wirkmechanismus
CCT007093 is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. CCT007093 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in various disease processes.
Biochemical and Physiological Effects
CCT007093 has been shown to have various biochemical and physiological effects. In cancer cells, CCT007093 inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In animal models of inflammation, CCT007093 reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CCT007093 has been shown to reduce the replication of the hepatitis C virus by inhibiting the activity of CK2, which is required for the virus to replicate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCT007093 in lab experiments is its potency and selectivity for CK2. This allows for specific inhibition of CK2 activity, leading to the identification of downstream signaling pathways that are involved in various disease processes. However, one limitation of using CCT007093 in lab experiments is its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on CCT007093. One area of research is the development of more potent and selective inhibitors of CK2, which can be used in the treatment of various diseases. Additionally, research is needed to further elucidate the downstream signaling pathways that are involved in the anti-cancer, anti-inflammatory, and antiviral effects of CCT007093. Finally, research is needed to optimize the pharmacokinetics and bioavailability of CCT007093, which can enhance its therapeutic potential.
Synthesemethoden
The synthesis of 6-Cyclopropyl-N-(3,5-dichlorophenyl)pyrimidine-4-carboxamide involves the reaction of 3,5-dichloroaniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 4-chloro-2-fluoropyrimidine to yield the final product. This synthesis method has been optimized to yield high purity and yield of CCT007093.
Wissenschaftliche Forschungsanwendungen
CCT007093 has been extensively studied in scientific research, and its potential therapeutic applications are being explored. Research has shown that CCT007093 has potent anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models of disease. Additionally, CCT007093 has been shown to have antiviral properties and can inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(3,5-dichlorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-9-3-10(16)5-11(4-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXROXQXXWSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(3,5-dichlorophenyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)
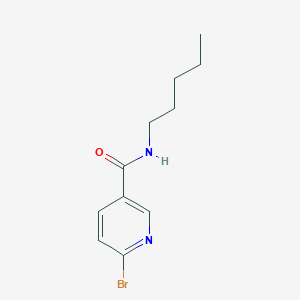
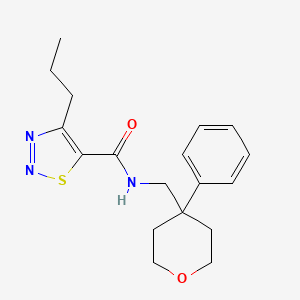
![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)
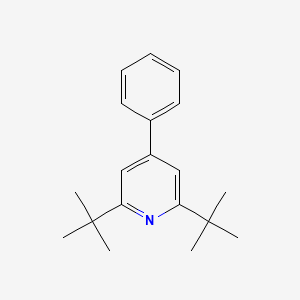

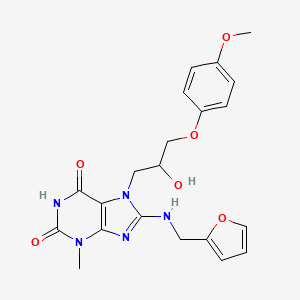
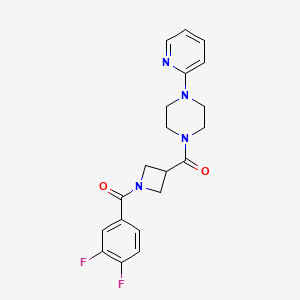
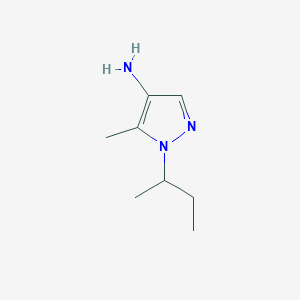

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)
